molecular formula C31H31O2P B14902704 Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate

Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate

Cat. No.: B14902704
M. Wt: 466.5 g/mol
InChI Key: IDXFCTZRWONADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)butanoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.

    Diphenylphosphine oxide: A compound with a phosphanyl group, used in coordination chemistry.

Uniqueness

Ethyl 3-(2’-(diphenylphosphanyl)-6-methyl-[1,1’-biphenyl]-2-yl)butanoate is unique due to its complex structure, combining an ester group with a phosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C31H31O2P

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 3-[2-(2-diphenylphosphanylphenyl)-3-methylphenyl]butanoate

InChI

InChI=1S/C31H31O2P/c1-4-33-30(32)22-24(3)27-20-13-14-23(2)31(27)28-19-11-12-21-29(28)34(25-15-7-5-8-16-25)26-17-9-6-10-18-26/h5-21,24H,4,22H2,1-3H3

InChI Key

IDXFCTZRWONADY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.